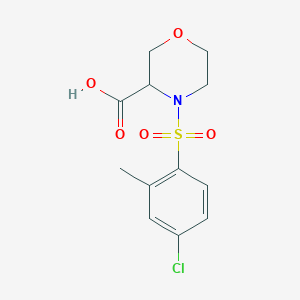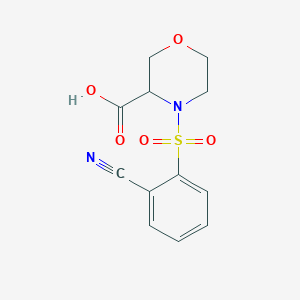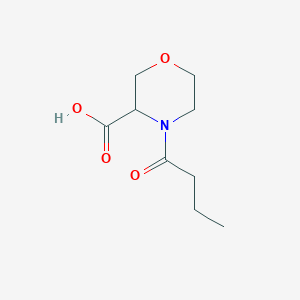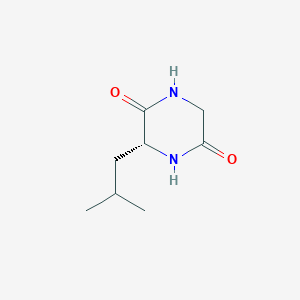
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as CMSMC, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative and has been found to possess a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the inhibition of potassium channels. It binds to the sulfonylurea receptor, which is a subunit of the potassium channel, and modulates its activity. This results in the depolarization of the cell membrane and the release of neurotransmitters. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and neurotransmitter release.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be effective in a variety of experimental systems. However, 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has some limitations as well. It has been found to be toxic at high concentrations and can cause cell death. It also has a short half-life, which can limit its effectiveness in some experimental systems.
Future Directions
There are several future directions for research on 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One area of research could focus on the development of new derivatives of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid with improved pharmacological properties. Another area of research could focus on the role of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in the regulation of ion channels and their role in cellular signaling. Finally, research could also focus on the use of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid as a tool in the study of disease mechanisms and drug discovery.
Synthesis Methods
The synthesis of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported in several research papers and has been found to be efficient in producing high yields of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been used in a variety of scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a tool in the study of ion channels and their role in cellular signaling. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to modulate the activity of potassium channels, which are involved in the regulation of membrane potential and cellular excitability.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-8-6-9(13)2-3-11(8)20(17,18)14-4-5-19-7-10(14)12(15)16/h2-3,6,10H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBAMQBOXNBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)

![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)



![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)

![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)

![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)